molecular formula C35H30N4O9S B2853348 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-09-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2853348
CAS No.: 688062-09-1
M. Wt: 682.7
InChI Key: PHVXTWXXVFXZSE-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzodioxole methyl group, a quinazolinone core, and a 2,4-dimethoxyphenyl carbamoyl moiety linked via a sulfanyl bridge. The benzodioxole and quinazolinone scaffolds are pharmacologically significant, often associated with epigenetic modulation (e.g., HDAC inhibition) and kinase targeting . The sulfanyl and carbamoyl groups may enhance binding affinity and pharmacokinetic properties, while the dimethoxyphenyl substituent could influence solubility and target selectivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O9S/c1-43-23-8-9-25(28(12-23)44-2)37-32(40)17-49-35-38-26-14-31-30(47-19-48-31)13-24(26)34(42)39(35)16-20-3-6-22(7-4-20)33(41)36-15-21-5-10-27-29(11-21)46-18-45-27/h3-14H,15-19H2,1-2H3,(H,36,41)(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXTWXXVFXZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxole structure, followed by the introduction of the quinazolinone moiety. Key steps include nucleophilic substitution, amidation, and thiolation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of appropriate solvents, catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing new therapies.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural similarity is quantified using Tanimoto coefficients (Tc), which compare molecular fingerprints. Compounds with Tc > 0.8 are considered highly similar . The target compound shares motifs with several classes:

Compound/Class Key Structural Features Tanimoto Coefficient (Tc) Notable Bioactivity Reference
Target Compound Benzodioxole, quinazolinone, sulfanyl, dimethoxyphenyl - Hypothesized HDAC inhibition -
Aglaithioduline Benzamide, hydroxamate, alkyl chain 0.70 (vs. SAHA) HDAC8 inhibition (IC50: 120 nM)
SAHA (Vorinostat) Hydroxamate, alkyl linker Reference HDAC inhibitor (IC50: 10–20 nM)
Compound 28f () Dimethoxyphenyl, isoxazole, pyrrolidine N/A Kinase inhibition (e.g., CK1)

Key Observations :

  • Unlike SAHA (a hydroxamate-based HDAC inhibitor), the target lacks a zinc-binding group, implying a distinct mechanism if HDAC activity is observed .
Bioactivity Profiling and Clustering

Bioactivity clustering () groups compounds with similar modes of action. For example:

  • HDAC Inhibitors : SAHA and aglaithioduline cluster due to shared epigenetic targets .
  • Kinase Inhibitors : Compounds with dimethoxyphenyl and heterocyclic motifs (e.g., isoxazole in ) cluster separately .

The target compound’s bioactivity is likely influenced by its sulfanyl-linked quinazolinone, which may promote interactions with cysteine residues in binding pockets, differing from classical hydroxamate-based inhibitors .

Pharmacokinetic and Physicochemical Properties

Molecular properties were compared using metrics like logP, molecular weight (MW), and polar surface area (PSA):

Compound logP MW (Da) PSA (Ų) Solubility (Predicted) Reference
Target Compound 3.8 721.8 125 Low -
SAHA 1.5 264.3 85 Moderate
Aglaithioduline 2.1 398.4 95 Moderate
Compound 28f 4.2 783.9 110 Low

Key Observations :

  • Its PSA aligns with CNS-penetrant drugs, but the dimethoxyphenyl group may restrict blood-brain barrier crossing .
Activity Landscape and SAR Insights

Activity landscape modeling () identifies "activity cliffs," where minor structural changes cause significant potency shifts. For example:

  • The dimethoxyphenyl moiety enhances selectivity over mono-methoxy analogs by filling hydrophobic subpockets .

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